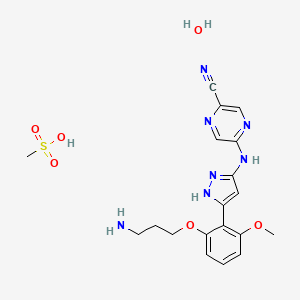

Prexasertib Mesylate Hydrate

Description

Propriétés

IUPAC Name |

5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O2.CH4O3S.H2O/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;1-5(2,3)4;/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);1H3,(H,2,3,4);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYWXOLNJNHLGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.CS(=O)(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N7O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234015-57-6 | |

| Record name | Prexasertib mesylate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234015576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PREXASERTIB MESYLATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4D3L195S4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Prexasertib as a Selective CHK1/CHK2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prexasertib (LY2606368) is a potent, ATP-competitive small molecule inhibitor that selectively targets the serine/threonine kinases Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2).[1][2][3] These kinases are critical components of the DNA damage response (DDR) pathway, a complex signaling network that maintains genomic integrity.[1][2] In response to DNA damage, CHK1 and CHK2 halt the cell cycle to allow time for DNA repair or, if the damage is irreparable, trigger programmed cell death (apoptosis).[1][2] Many cancer cells exhibit a high degree of replication stress and reliance on the DDR pathway for survival, making CHK1 and CHK2 attractive therapeutic targets.[3][4] By inhibiting these kinases, Prexasertib disrupts DNA damage repair, leading to the accumulation of DNA errors and ultimately inducing mitotic catastrophe and apoptosis in cancer cells.[2][3] This technical guide provides an in-depth overview of Prexasertib, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action.

Mechanism of Action and Signaling Pathway

Prexasertib functions as a selective and ATP-competitive inhibitor of both CHK1 and CHK2.[5][6] In response to DNA damage or replication stress, sensor proteins like ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) are activated.[1][2] ATR primarily responds to single-strand breaks and stalled replication forks, leading to the phosphorylation and activation of CHK1.[1][7] ATM is activated by double-strand breaks and subsequently activates CHK2.[2][8]

Activated CHK1 and CHK2 phosphorylate a range of downstream targets to orchestrate the cellular response to DNA damage. Key substrates include the Cdc25 family of phosphatases (Cdc25A, B, and C).[1] Phosphorylation of Cdc25 proteins by CHK1/CHK2 leads to their inactivation and degradation, preventing them from dephosphorylating and activating cyclin-dependent kinases (CDKs).[1] This results in cell cycle arrest at the G1/S, intra-S, and G2/M checkpoints, providing a window for DNA repair.[1]

Prexasertib's inhibition of CHK1 and CHK2 abrogates these cell cycle checkpoints.[3] This forces cells with damaged DNA to prematurely enter mitosis, leading to a lethal outcome known as mitotic catastrophe.[5] Furthermore, CHK1 plays a role in stabilizing replication forks and promoting homologous recombination (HR) repair.[4][7] Inhibition of CHK1 by Prexasertib can therefore compromise replication fork stability and impair HR, leading to increased DNA damage, as evidenced by the phosphorylation of H2AX (γH2AX), a marker of double-strand breaks.[4][9]

References

- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. molbiolcell.org [molbiolcell.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mammalian Chk2 is a downstream effector of the ATM-dependent DNA damage checkpoint pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

Prexasertib (LY2606368): A Technical Overview of its Discovery and Development

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on the discovery, mechanism of action, and clinical development timeline of Prexasertib (LY2606368), a selective inhibitor of Checkpoint Kinase 1 (CHK1).

Introduction and Discovery

Prexasertib (LY2606368) was developed by Eli Lilly and Company as a potent, ATP-competitive small molecule inhibitor of CHK1 and, to a lesser extent, CHK2.[1][2][3] CHK1 is a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway.[4] It plays a crucial role in regulating cell cycle checkpoints (specifically G2/M and intra-S phase), stabilizing replication forks, and facilitating DNA repair.[1][4][5] In many cancers, particularly those with TP53 mutations like high-grade serous ovarian cancer (HGSOC), the G1/S checkpoint is compromised, making cancer cells highly dependent on the CHK1-mediated G2/M checkpoint for survival and DNA repair.[3] This dependency creates a therapeutic window for CHK1 inhibitors.

The initial development strategy for Prexasertib was centered on its ability to abrogate the G2/M checkpoint, leading to a phenomenon known as "replication catastrophe."[6][7] By inhibiting CHK1, Prexasertib causes cells with damaged DNA to prematurely enter mitosis, resulting in extensive chromosomal fragmentation and subsequent apoptosis.[6][8]

Mechanism of Action

Prexasertib's primary mechanism of action is the inhibition of CHK1, which disrupts the DDR pathway. In response to DNA damage or replication stress, ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) kinases are activated, which in turn phosphorylate and activate CHK1 and CHK2, respectively.[3]

Activated CHK1 phosphorylates and inactivates CDC25 phosphatases.[3] This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), primarily CDK1 and CDK2, leading to cell cycle arrest. By inhibiting CHK1, Prexasertib prevents this arrest, allowing cells with significant DNA damage to proceed through the cell cycle, ultimately leading to mitotic catastrophe and cell death.[6] Preclinical studies have shown that treatment with Prexasertib leads to a rapid increase in markers of double-strand DNA breaks, such as γH2AX, in the S-phase population of cells.[6][8]

Preclinical Development

Prexasertib has demonstrated broad activity as a single agent and as a chemopotentiator across a range of preclinical pediatric and adult tumor models.[9]

In Vitro Activity

In cell-free enzymatic assays, Prexasertib (referred to as LY2606368 monomesylate monohydrate in some studies) inhibits CHK1 with a half-maximal inhibitory concentration (IC50) of <1 nM and a Ki of 0.9 nM.[10][11] It also shows activity against CHK2 (IC50 = 8 nM) and RSK1 (IC50 = 9 nM).[10][11] In cellular assays, Prexasertib effectively reduces cell proliferation at nanomolar concentrations across a wide panel of human cancer cell lines, with neuroblastoma cell lines being among the most sensitive.[5][9]

| Cell Line | Cancer Type | Prexasertib EC50 (nM) |

| HeLa | Cervical Cancer | 37 |

| U-2 OS | Osteosarcoma | Not specified, but sensitive |

| PANC-1 | Pancreatic Cancer | Sensitive |

| KELLY | Neuroblastoma | Low nanomolar range |

| NBL-S | Neuroblastoma | Low nanomolar range |

| Table 1: In Vitro Efficacy of Prexasertib in Selected Cancer Cell Lines.[5][8] |

In Vivo Activity

In vivo studies using patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models have confirmed the anti-tumor activity of Prexasertib.[6][9] As a monotherapy, it has been shown to cause significant tumor growth inhibition and, in some cases, tumor regression in models of neuroblastoma, high-grade serous ovarian cancer, and non-small cell lung cancer.[2][5][10]

| Model Type | Cancer Type | Dosing Schedule | Outcome |

| CDX (Calu-6) | Lung Cancer | 1-10 mg/kg, SC, twice daily for 3 days, 4 days rest, 3 cycles | Significant tumor growth inhibition |

| PDX | Gastric Cancer | 2 mg/kg, SC, 3 times/week for 16 days (in combo) | Synergistic anticancer effect with PARP inhibitor |

| PDX | HGSOC | 8 mg/kg, SC, twice daily for 3 days, 4 days rest, 3 cycles | Tumor growth inhibition |

| Table 2: Summary of In Vivo Preclinical Efficacy.[2][10] |

digraph "Preclinical_Xenograft_Workflow" { graph [rankdir="TB", splines=ortho, size="10,6", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"];// Nodes A[label="Implant Cancer Cells\n(CDX or PDX) into\nImmunocompromised Mice"]; B[label="Allow Tumors to\nEstablish (e.g., 1-2 weeks)"]; C [label="Measure Baseline\nTumor Volume"]; D [label="Randomize Mice into\nTreatment Groups\n(Vehicle vs. Prexasertib)"]; E [label="Administer Treatment\n(e.g., SC, IV) according to\nDefined Schedule"]; F [label="Monitor Tumor Volume\nand Body Weight Serially"]; G [label="Endpoint:\nTumor Growth Inhibition (TGI)\nor Regression"]; H [label="Optional: Pharmacodynamic\nAnalysis (e.g., Harvest tumors\nto measure γH2AX)", shape=ellipse, style=dashed];

// Edges A -> B[color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#4285F4"]; D -> E [color="#4285F4"]; E -> F [color="#4285F4"]; F -> G [color="#4285F4"]; G -> H [color="#4285F4", style=dashed]; }

Clinical Development Timeline

Prexasertib entered clinical development with the first Investigational New Drug (IND) application in 2010.[12] Its development has encompassed multiple Phase 1 and 2 trials, both as a monotherapy and in combination with other agents.

-

2010: The initial IND to support the first-in-human study (Study JTJA) was put into effect.[12]

-

Phase 1 (NCT01115790): This dose-escalation study evaluated single-agent Prexasertib in patients with advanced cancer. It was the first CHK1 inhibitor to demonstrate objective antitumor responses.[13] The primary toxicities were hematologic, including neutropenia, thrombocytopenia, and anemia.[7][13] The recommended Phase 2 dose (RP2D) was established at 105 mg/m² administered as a 1-hour infusion every 14 days.[4][7]

-

2015: The FDA's Office of Orphan Products Development granted Prexasertib orphan drug designation for the treatment of anal cancer.[12]

-

Phase 2 (NCT02203513): A proof-of-concept, single-arm study evaluated Prexasertib monotherapy in women with recurrent, BRCA wild-type high-grade serous ovarian cancer.[3][14] The trial met its primary endpoint, with a partial response (PR) rate of 29% in the intent-to-treat population.[14]

-

Pediatric Phase 1 (NCT02808650 / ADVL1515): Sponsored by the Children's Oncology Group, this study evaluated Prexasertib in pediatric patients with recurrent or refractory solid tumors.[5][12][15] The RP2D was determined to be 150 mg/m² administered intravenously on days 1 and 15 of a 28-day cycle.[4][15]

-

Phase 2 (NCT03414047): A multicenter trial evaluating Prexasertib in four different cohorts of patients with platinum-resistant or refractory ovarian cancer.[10][16] The objective response rate (ORR) was 12.1% in platinum-resistant patients and 6.9% in platinum-refractory patients.[16]

-

Phase 2 (TNBC): A single-arm pilot study evaluated Prexasertib in BRCA wild-type, advanced triple-negative breast cancer. The study showed modest activity, with an ORR of 11.1%.[17]

-

2019: Eli Lilly announced the discontinuation of active development for Prexasertib, although existing clinical trials were set to continue.[18]

Clinical Efficacy and Safety Summary

Across multiple trials, Prexasertib has demonstrated single-agent activity in heavily pretreated populations. The most consistent and dose-limiting toxicities are hematologic.

| Trial / Population | N | ORR / Best Response | Median PFS | Common Grade 3/4 Adverse Events |

| Phase 2 HGSOC (BRCAwt)[14] | 28 | 29% PR (ITT) | 7.4 months (median duration of treatment) | Neutropenia (93%), Thrombocytopenia (25%), Anemia (11%) |

| Phase 2 TNBC (BRCAwt)[17] | 9 | 11.1% PR | 86 days | Afebrile Neutropenia (88.9%), Anemia (33.3%) |

| Phase 2 Ovarian (Platinum-Resistant)[16] | - | 12.1% | Not Specified | Thrombocytopenia, Neutropenia, Fatigue, Nausea, Anemia |

| Phase 1 Pediatric[15] | 25 | 0%; 3 patients with Stable Disease | Not Applicable | Neutropenia (100%), Leukopenia (68%), Thrombocytopenia (24%) |

| Table 3: Summary of Clinical Trial Results for Prexasertib Monotherapy. |

Experimental Protocols

Cell Proliferation Assay

Cell viability is assessed post-treatment with Prexasertib over a range of concentrations. A typical protocol involves:

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of Prexasertib (e.g., starting at 1 μM with 3-fold dilutions) or DMSO as a vehicle control.[9]

-

Incubation: Plates are incubated for a specified period, typically 72 hours.[5][9]

-

Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo® (Promega) which quantifies ATP levels, or by using assays that measure metabolic activity (e.g., MTT, XTT).

-

Data Analysis: Luminescence or absorbance is measured, and data are normalized to vehicle-treated controls. IC50 or EC50 values are calculated using non-linear regression analysis.

Western Blot Analysis for Pharmacodynamics

This technique is used to measure changes in protein expression and phosphorylation state following drug treatment.

-

Cell Lysis: Cells are treated with Prexasertib for a specified duration (e.g., 24 hours), then washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-CHK1, γH2AX, total CHK1, PARP). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

In Vivo Xenograft Studies

Animal studies are conducted to evaluate the anti-tumor efficacy of Prexasertib in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

-

Tumor Implantation: Human cancer cells (CDX) or patient tumor fragments (PDX) are implanted subcutaneously or orthotopically.[9]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.[2]

-

Drug Formulation and Administration: Prexasertib for in vivo use is typically formulated in 20% Captisol.[2][5][9] It is administered via a specified route (e.g., subcutaneously) and schedule.

-

Monitoring: Tumor size is measured regularly (e.g., twice weekly) with calipers, and animal body weight is monitored as a measure of toxicity.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated.

Conclusion

Prexasertib (LY2606368) is a first-in-class CHK1 inhibitor that demonstrated a clear mechanism of action and notable single-agent anti-tumor activity in preclinical models and early-phase clinical trials, particularly in cancers with high replication stress and dependencies on the G2/M checkpoint. Despite promising initial data, especially in ovarian cancer, its development was marked by challenges, including significant hematologic toxicity. While Eli Lilly has halted its active development, the clinical and preclinical data generated for Prexasertib continue to inform the development of other CHK1 and DDR inhibitors, highlighting the therapeutic potential of targeting this critical pathway in oncology.

References

- 1. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Prexasertib, a cell cycle checkpoint kinase 1 and 2 inhibitor, in BRCA wild-type recurrent high-grade serous ovarian cancer: a first in class, proof-of-concept, single arm phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. LY2606368 Causes Replication Catastrophe and Antitumor Effects through CHK1-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Broad spectrum activity of the checkpoint kinase 1 inhibitor prexasertib as a single agent or chemopotentiator across a range of preclinical pediatric tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cancer-research-network.com [cancer-research-network.com]

- 11. Phase I Study of LY2606368, a Checkpoint Kinase 1 Inhibitor, in Patients With Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fda.gov [fda.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. targetedonc.com [targetedonc.com]

- 15. researchgate.net [researchgate.net]

- 16. physiciansweekly.com [physiciansweekly.com]

- 17. A Phase II Single Arm Pilot Study of the CHK1 Inhibitor Prexasertib (LY2606368) in BRCA Wild‐Type, Advanced Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Prexasertib - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on Prexasertib's Effect on Cell Cycle Checkpoints and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prexasertib (LY2606368) is a potent and selective small-molecule inhibitor of the serine/threonine checkpoint kinases 1 and 2 (Chk1 and Chk2).[1][2][3][4] These kinases are critical components of the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle regulation.[5][6][7][8] In response to DNA damage or replication stress, Chk1 and Chk2 become activated and initiate cell cycle arrest, providing time for DNA repair.[6][7][8] By inhibiting Chk1 and Chk2, Prexasertib disrupts these crucial checkpoints, leading to the accumulation of DNA damage, cell cycle dysregulation, and ultimately, apoptotic cell death in cancer cells.[9][10][11][12] This guide provides a comprehensive overview of Prexasertib's mechanism of action, its impact on cell cycle checkpoints, and the induction of apoptosis, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Abrogation of Cell Cycle Checkpoints

Prexasertib's primary mechanism of action is the inhibition of Chk1 and Chk2, which are key transducers in the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) signaling pathways, respectively.[8][13] The ATR-Chk1 pathway is particularly important in response to single-strand DNA breaks and replication stress, while the ATM-Chk2 pathway primarily responds to double-strand breaks.[8]

Upon DNA damage, activated Chk1 phosphorylates and inactivates Cdc25 phosphatases.[14] This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression, thereby inducing cell cycle arrest, predominantly at the G2/M and S phases.[1][5][6] Prexasertib's inhibition of Chk1 prevents this arrest, forcing cells with damaged DNA to proceed through the cell cycle.[1][11] This premature entry into mitosis with unrepaired DNA leads to a phenomenon known as mitotic catastrophe, ultimately resulting in apoptosis.[1]

Signaling Pathway of Prexasertib Action

Quantitative Effects of Prexasertib on Cancer Cells

The efficacy of Prexasertib has been demonstrated across a variety of cancer cell lines. Its effects are typically measured by cell viability (IC50), changes in cell cycle distribution, and the induction of apoptosis.

Table 1: In Vitro Efficacy of Prexasertib in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Duration (hours) | Reference |

| BV-173 | B-cell progenitor acute lymphoblastic leukemia | 6.33 | 24 | [15] |

| REH | B-cell progenitor acute lymphoblastic leukemia | 96.7 | 24 | [15] |

| NALM-6 | B-cell progenitor acute lymphoblastic leukemia | 10-20 | 24 | [9] |

| KELLY | Neuroblastoma | ~10 | 72 | [10] |

| NBL-S | Neuroblastoma | ~20 | 72 | [10] |

| PANC-1 | Pancreatic Cancer | ~50 | 72 | [10] |

| OVCAR3 | High-Grade Serous Ovarian Cancer | ~50 | 72 | [2] |

| OV90 | High-Grade Serous Ovarian Cancer | ~25 | 72 | [2] |

Table 2: Prexasertib-Induced Changes in Cell Cycle Distribution and Apoptosis

| Cell Line | Treatment Concentration (nM) | Duration (hours) | % Cells in S Phase (vs. Control) | % Apoptotic Cells (vs. Control) | Reference |

| OSRH-2011/5 | 5, 10, 100 | 24 | Significant Increase | - | [16] |

| SUP-B15 | IC50 | 24 | Significant Increase | - | [9] |

| NALM-6 | IC50 | 24 | Significant Increase | - | [9] |

| BV-173 | 2, 7.5, 15 | 24, 48 | - | Dose-dependent increase | [9] |

| NALM-6 | 7.5, 15, 30 | 24, 48 | - | Dose-dependent increase | [9] |

| A549 | 20 | 48 | - | ~15% (single agent) | [17] |

| A427 | 20 | 48 | - | - | [17] |

Key Experimental Protocols

Experimental Workflow for Evaluating Prexasertib

Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)

-

Flow Cytometer

Procedure:

-

Cell Harvest:

-

For adherent cells, wash with PBS and detach using trypsin. Neutralize with complete medium and collect in a centrifuge tube.

-

For suspension cells, directly collect the cell suspension.

-

-

Cell Counting: Determine the cell count; aim for approximately 1 x 10^6 cells per sample.

-

Washing: Centrifuge cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining:

-

Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in 500 µL of PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[18]

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow Cytometer

Procedure:

-

Cell Preparation:

-

Seed cells and treat with Prexasertib at the desired concentrations and for the specified duration.

-

Harvest both adherent and floating cells.

-

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 3: Western Blotting for DNA Damage and Apoptosis Markers

This protocol is for detecting changes in protein levels indicative of DNA damage (γH2AX) and apoptosis (cleaved PARP).

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-p-Chk1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction:

-

After treatment with Prexasertib, wash cells with cold PBS and lyse with RIPA buffer.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use β-actin as a loading control to normalize protein levels.

-

Conclusion

Prexasertib represents a targeted therapeutic strategy that exploits the reliance of cancer cells on Chk1/Chk2-mediated cell cycle checkpoints for survival. By abrogating these checkpoints, Prexasertib induces synthetic lethality through the accumulation of unresolved DNA damage, leading to mitotic catastrophe and apoptosis. The in-depth protocols and data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of Prexasertib and other Chk1/Chk2 inhibitors in various cancer models. The continued exploration of such targeted agents holds significant promise for the future of cancer therapy.

References

- 1. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Prexasertib, a cell cycle checkpoint kinase 1 and 2 inhibitor, in BRCA wild-type recurrent high-grade serous ovarian cancer: a first in class, proof-of-concept, single arm phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CHEK1 - Wikipedia [en.wikipedia.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Broad spectrum activity of the checkpoint kinase 1 inhibitor prexasertib as a single agent or chemopotentiator across a range of preclinical pediatric tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. oncotarget.com [oncotarget.com]

- 15. researchgate.net [researchgate.net]

- 16. Prexasertib (LY2606368) reduces clonogenic survival by inducing apoptosis in primary patient‐derived osteosarcoma cells and synergizes with cisplatin and talazoparib - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of Chk1 with Prexasertib Enhances the Anticancer Activity of Ciclopirox in Non-Small Cell Lung Cancer Cells [mdpi.com]

- 18. cancer.wisc.edu [cancer.wisc.edu]

- 19. arcegen.com [arcegen.com]

- 20. medchemexpress.com [medchemexpress.com]

Investigating the ATP-competitive inhibition of CHK1 by Prexasertib

An In-depth Technical Guide to the ATP-Competitive Inhibition of CHK1 by Prexasertib

Introduction

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that functions as a central mediator in the DNA Damage Response (DDR) signaling network.[1][2] In response to DNA damage or replication stress, CHK1 is activated primarily by the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[3][4] Activated CHK1 then phosphorylates a variety of downstream targets to orchestrate cell cycle arrest, providing time for DNA repair, and can induce apoptosis when the damage is irreparable.[2][3] Due to the frequent loss of the G1/S checkpoint (often via TP53 mutations) in cancer cells, they become highly dependent on the S and G2/M checkpoints regulated by CHK1 for survival.[5] This dependency makes CHK1 an attractive therapeutic target.

Prexasertib (LY2606368) is a potent, small-molecule inhibitor that selectively targets CHK1 and, to a lesser extent, CHK2.[6][7] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the CHK1 kinase domain.[5][7][8] This action prevents the phosphorylation of CHK1 substrates, thereby abrogating cell cycle checkpoints.[9] The consequence in cancer cells is forced mitotic entry with unrepaired DNA damage, leading to a phenomenon known as replication catastrophe and subsequent apoptotic cell death.[10][11] This guide provides a detailed overview of the mechanism, quantitative parameters, and experimental protocols used to investigate the ATP-competitive inhibition of CHK1 by Prexasertib.

Mechanism of Action and Signaling Pathway

Prexasertib selectively binds to the ATP-binding pocket of CHK1, directly competing with endogenous ATP.[8][12] This binding prevents CHK1 from catalyzing the transfer of a phosphate group from ATP to its downstream substrates, such as CDC25 phosphatases.[5] The inhibition of CDC25 activity leads to the accumulation of phosphorylated, inactive cyclin-dependent kinases (CDKs), which ultimately enforces cell cycle arrest. By blocking CHK1, Prexasertib overrides this crucial checkpoint, causing premature entry into mitosis despite the presence of significant DNA damage, resulting in genomic instability and cell death.[9][11]

Quantitative Data Presentation

The potency and selectivity of Prexasertib have been characterized through various biochemical and cell-based assays. The key quantitative metrics, including the inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50), are summarized below.

| Parameter | Target | Value | Assay Type | Reference |

| Ki | CHK1 | 0.9 nM | Cell-free | [8] |

| IC50 | CHK1 | 1 nM | Cell-free | [13] |

| IC50 | CHK2 | 8 nM | Cell-free | [8][13] |

| IC50 | RSK | 9 nM | Cell-free | [8] |

| IC50 | Various Ovarian Cancer Cell Lines | 1 - 10 nM | Cell Viability | [10] |

| IC50 | OVCAR5 Cell Line | 7.5 nM | Cell Viability | [11] |

| IC50 | OVCAR8 Cell Line | 5.4 nM | Cell Viability | [11] |

| IC50 | Various B-/T-ALL Cell Lines | 6.33 - 96.7 nM | Cell Viability | [14] |

| IC50 | Most Sensitive Cancer Cell Lines | < 50 nM | Cell Viability | [8] |

Experimental Protocols

The characterization of an ATP-competitive inhibitor like Prexasertib involves a series of well-defined experiments to determine its potency, mechanism of action, and cellular effects.

In Vitro Kinase Inhibition Assay (Radiometric)

This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of CHK1.

-

Objective: To determine the IC50 value of Prexasertib against purified CHK1 kinase.

-

Methodology:

-

Reaction Mixture Preparation: A master mix is prepared in a kinase assay buffer (e.g., 50 mM Tris/HCl, 10 mM MgCl2). This mix contains a specific CHK1 peptide substrate.

-

Inhibitor Addition: Serial dilutions of Prexasertib (or DMSO as a vehicle control) are added to the wells of a 96-well plate.

-

Enzyme Addition: Purified, recombinant CHK1 enzyme is added to all wells except for the "blank" or no-enzyme control. The mixture is briefly incubated.

-

Reaction Initiation: The kinase reaction is initiated by adding a solution containing a known concentration of ATP mixed with radiolabeled [γ-³³P]ATP.[15][16]

-

Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45 minutes) to allow for substrate phosphorylation.[17]

-

Reaction Termination: The reaction is stopped by adding a strong acid, such as orthophosphoric acid.[15]

-

Signal Detection: An aliquot from each well is spotted onto phosphocellulose paper. The paper is washed extensively to remove unincorporated [γ-³³P]ATP.[15]

-

Quantification: The amount of ³³P incorporated into the peptide substrate is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated relative to the control (DMSO-treated) reactions. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[15]

-

ATP Competition Assay (IC50 Shift)

This assay confirms that the inhibitor acts via an ATP-competitive mechanism.

-

Objective: To demonstrate that the inhibitory potency of Prexasertib is dependent on the ATP concentration.

-

Methodology:

-

Assay Setup: The in vitro kinase inhibition assay (as described above) is performed in parallel at several different, fixed concentrations of non-radiolabeled ATP. These concentrations are typically set below, at, and above the known Michaelis-Menten constant (Km) of CHK1 for ATP.[18][19]

-

IC50 Determination: For each distinct ATP concentration, a full dose-response curve for Prexasertib is generated, and a corresponding IC50 value is calculated.

-

Data Analysis: The resulting IC50 values are plotted against their respective ATP concentrations. For an ATP-competitive inhibitor, a linear increase in the IC50 value will be observed as the ATP concentration increases.[19][20] This relationship is described by the Cheng-Prusoff equation: IC50 = Ki * (1 + [ATP]/Km).[20]

-

Cell-Based Viability Assay

This assay measures the effect of the inhibitor on the proliferation and viability of cancer cell lines.

-

Objective: To determine the potency of Prexasertib in a cellular context (cellular IC50).

-

Methodology:

-

Cell Seeding: Cancer cells (e.g., high-grade serous ovarian cancer cell lines) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[10]

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of Prexasertib or DMSO as a vehicle control.

-

Incubation: The cells are incubated with the compound for a defined period, typically 48 to 72 hours, under standard cell culture conditions.[14][21]

-

Viability Measurement: After incubation, cell viability is assessed using a commercially available kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[10][22]

-

Data Analysis: The luminescence signal is read using a plate reader. The viability is calculated as a percentage relative to the DMSO-treated control cells. A dose-response curve is generated to determine the cellular IC50 value.[10]

-

Experimental Workflow Visualization

The logical progression for characterizing a novel kinase inhibitor like Prexasertib follows a standard workflow from initial biochemical screening to cellular validation.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prexasertib, a cell cycle checkpoint kinase 1 and 2 inhibitor, in BRCA wild-type recurrent high-grade serous ovarian cancer: a first in class, proof-of-concept, single arm phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prexasertib - Wikipedia [en.wikipedia.org]

- 7. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Facebook [cancer.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. shop.carnabio.com [shop.carnabio.com]

- 21. aacrjournals.org [aacrjournals.org]

- 22. researchgate.net [researchgate.net]

Prexasertib's Impact on Replication Stress and Genomic Instability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of prexasertib, a potent inhibitor of Checkpoint Kinase 1 (CHK1), and its profound effects on replication stress and genomic instability in cancer cells. Prexasertib's mechanism of action disrupts the intricate DNA Damage Response (DDR), leading to catastrophic consequences for cancer cells heavily reliant on the ATR/CHK1 pathway for survival.

Core Mechanism of Action: Abrogating the S and G2/M Checkpoints

Prexasertib is a selective, ATP-competitive small molecule inhibitor of CHK1 and, to a lesser extent, CHK2.[1][2] CHK1 is a critical serine/threonine kinase that functions as a master regulator of the cell cycle and DNA damage response.[3][4] In response to DNA damage or replication stress, the ATR (Ataxia Telangiectasia and Rad3-related) kinase phosphorylates and activates CHK1.[5][6] Activated CHK1 then orchestrates cell cycle arrest in the S and G2/M phases by phosphorylating downstream targets such as CDC25A and CDC25C phosphatases, leading to their degradation or inactivation.[7][8] This pause allows time for DNA repair, thus maintaining genomic integrity.

By inhibiting CHK1, prexasertib effectively dismantles these critical checkpoints.[9] This forces cells with damaged DNA to prematurely enter mitosis, a lethal event termed "replication catastrophe."[10][11] This is particularly effective in cancer cells that often have a defective G1/S checkpoint (e.g., due to p53 mutations) and are therefore highly dependent on the S and G2/M checkpoints for survival.[12][13]

Induction of Replication Stress and Genomic Instability

Replication stress, characterized by the slowing or stalling of replication forks, is an intrinsic feature of many cancer cells due to oncogene-induced hyper-proliferation.[14][15] These cells rely on the ATR/CHK1 pathway to stabilize stalled replication forks and prevent their collapse into DNA double-strand breaks (DSBs).[7][16]

Prexasertib exacerbates this underlying replication stress.[17] Inhibition of CHK1 leads to:

-

Increased Origin Firing: CHK1 normally suppresses the firing of new replication origins.[7][8] Its inhibition leads to uncontrolled origin firing, depleting the pool of available nucleotides and replication factors, further slowing fork progression.

-

Replication Fork Collapse: Without functional CHK1, stalled replication forks are prone to collapse, generating DSBs.[18][19]

-

Accumulation of DNA Damage: The combination of increased DSBs and the inability to arrest the cell cycle for repair leads to a massive accumulation of genomic damage.[5][10]

This surge in genomic instability is a key driver of prexasertib-induced cancer cell death.

Quantitative Data on Prexasertib's Effects

The following tables summarize quantitative data from various studies on the cellular effects of prexasertib.

Table 1: Induction of DNA Damage Markers by Prexasertib

| Cell Line/Model | Treatment | Marker | Fold Increase vs. Control | Reference |

| SKOV3 Ovarian Cancer | 5 nM prexasertib | pRPA32(S33) foci positive cells | ~4-fold | [20] |

| SKOV3 Ovarian Cancer | 5 nM prexasertib | Pan-nuclear γH2AX(S139) positive cells | ~3.5-fold | [20] |

| A549 NSCLC | 20 nM prexasertib (48h) | γH2AX-positive cells | ~3-fold (from 5% to 15%) | [11] |

| A549 NSCLC | 5 µM Ciclopirox + 20 nM Prexasertib (48h) | γH2AX-positive cells | ~15-fold (from 5% to 74%) | [11] |

| Pediatric Sarcoma Cells | Increasing concentrations of prexasertib (24h) | γH2AX | Dose-dependent increase | [21] |

| Neuroblastoma Cell Lines | 50 nM prexasertib (24h) | γH2AX-positive double-strand breaks | Significant increase | [10] |

Table 2: Effects of Prexasertib on Cell Cycle and Apoptosis

| Cell Line | Treatment | Effect | Magnitude | Reference |

| B/T-ALL Cell Lines | Prexasertib (IC50) | Apoptosis (Annexin V+) | Dose and time-dependent increase | [5] |

| OVCAR3 HGSOC | Olaparib + Prexasertib | G2/M phase reduction | From 73.3% to 43.7% | [12] |

| PEO1 HGSOC | Olaparib + Prexasertib | G2/M phase reduction | From 59.4% to 51.5% | [12] |

| PEO4 HGSOC | Olaparib + Prexasertib | G2/M phase reduction | From 39.0% to 27.9% | [12] |

| SUIT-2 Pancreatic Cancer | 10 nM Prexasertib + Gemcitabine/S-1 | Cleaved Caspase 3 & PARP | Increased expression at 48h | [1] |

Table 3: Prexasertib's Impact on CHK1 Phosphorylation

| Cell Line | Treatment | Phosphorylation Site | Effect | Reference |

| HGSOC Cell Lines | Prexasertib | pCHK1 (S296) - Autophosphorylation | Decreased | [12] |

| HGSOC Cell Lines | Prexasertib | pCHK1 (S317/S345) - ATR-mediated | Increased | [12] |

| SUIT-2 Pancreatic Cancer | Prexasertib | pCHK1 (S296) | Suppressed | [1] |

| SUIT-2 Pancreatic Cancer | Prexasertib + Gemcitabine/S-1 | pCHK1 (S317/S345) | Increased | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blotting for CHK1 Pathway Proteins

This protocol is for assessing the phosphorylation status of CHK1 and the expression of related proteins following prexasertib treatment.

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with prexasertib at various concentrations and for different time points. Include a DMSO-treated vehicle control.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel.[5] Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

-

Phospho-CHK1 (Ser296)

-

Phospho-CHK1 (Ser317)

-

Phospho-CHK1 (Ser345)

-

Total CHK1

-

γH2AX (a marker of DNA double-strand breaks)

-

Cleaved PARP and Cleaved Caspase-3 (markers of apoptosis)

-

β-actin (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for DNA Damage Foci (γH2AX and pRPA32)

This protocol is used to visualize and quantify DNA damage foci within individual cells.

-

Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with prexasertib and appropriate controls as described for Western blotting.

-

Fixation and Permeabilization:

-

After treatment, wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block with 1% BSA in PBST for 30 minutes.

-

Incubate with primary antibodies (e.g., anti-γH2AX, anti-pRPA32(S33)) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[20]

-

Wash three times with PBS.

-

Incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.

-

Acquire images using a fluorescence microscope.

-

-

Quantification: Count the number of cells with foci or the number of foci per cell using image analysis software. A total of at least 50 cells from three different experiments should be counted for statistical significance.[20]

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Treat cells in culture plates with prexasertib as required.

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Caption: Prexasertib inhibits CHK1, overriding the DNA damage checkpoint and causing premature mitotic entry.

Caption: Prexasertib induces replication stress and DNA double-strand breaks through CHK1 inhibition.

Caption: A generalized workflow for Western blot analysis of prexasertib's effects on target proteins.

Caption: Experimental workflow for the immunofluorescent detection of DNA damage foci.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. benchchem.com [benchchem.com]

- 3. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. THE FORK AND THE KINASE: A DNA REPLICATION TALE FROM A CHK1 PERSPECTIVE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. mdpi.com [mdpi.com]

- 12. oncotarget.com [oncotarget.com]

- 13. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cell-stress.com [cell-stress.com]

- 15. biorxiv.org [biorxiv.org]

- 16. Chk1 Requirement for High Global Rates of Replication Fork Progression during Normal Vertebrate S Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. The fork and the kinase: a DNA replication tale from a CHK1 perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. CHK1 activity is required for continuous replication fork elongation but not stabilization of post-replicative gaps after UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Prexasertib in Solid Tumors: An In-depth Preclinical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prexasertib (LY2606368) is a potent and selective ATP-competitive inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (CHK1) and, to a lesser extent, Checkpoint Kinase 2 (CHK2).[1][2][3] These kinases are critical regulators of the DNA damage response (DDR) and cell cycle checkpoints.[1][2][3] In response to DNA damage or replication stress, CHK1 activation leads to cell cycle arrest, providing time for DNA repair.[2] Many cancer cells, often deficient in other checkpoint mechanisms like the p53 pathway, exhibit a heightened reliance on the CHK1-mediated checkpoint for survival.[4][5] By inhibiting CHK1, Prexasertib abrogates this crucial checkpoint, forcing cells with damaged DNA to prematurely enter mitosis. This leads to a form of programmed cell death known as "mitotic catastrophe" or apoptosis, making CHK1 inhibition a promising therapeutic strategy in oncology.[1][2][4]

This technical guide provides a comprehensive overview of the early preclinical studies of Prexasertib in solid tumors, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used to evaluate its therapeutic potential.

Mechanism of Action: Targeting the DNA Damage Response

Prexasertib's primary mechanism of action is the disruption of the DNA damage response pathway. In preclinical models, treatment with Prexasertib has been shown to induce DNA double-strand breaks and apoptosis.[1][3] As an ATP-competitive inhibitor, it blocks the autophosphorylation of CHK1 at serine 296, a key step for its full activation.[2] Paradoxically, this inhibition can lead to an accumulation of phosphorylation at other sites, such as serines 317 and 345, which are phosphorylated by the upstream kinase ATR in response to DNA damage.[2] This modulation of CHK1 phosphorylation serves as a key pharmacodynamic marker of Prexasertib's on-target activity.[2] The inhibition of CHK1 prevents the proper functioning of the S and G2/M checkpoints, leading to uncontrolled cell cycle progression despite the presence of DNA damage, ultimately resulting in cell death.[6]

Caption: Prexasertib inhibits CHK1 autophosphorylation, leading to mitotic catastrophe.

In Vitro Studies

Prexasertib has demonstrated potent single-agent activity across a broad range of solid tumor cell lines, including those derived from pediatric sarcomas, neuroblastoma, high-grade serous ovarian cancer, and triple-negative breast cancer.[7][8][9][10]

Quantitative Data: In Vitro Efficacy of Prexasertib

| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |

| BV-173 | B-cell progenitor acute lymphoblastic leukemia | ~7.5 (48h) | Cell Viability | [11] |

| RPMI-8402 | T-cell acute lymphoblastic leukemia | ~15 (48h) | Cell Viability | [11] |

| NALM-6 | B-cell progenitor acute lymphoblastic leukemia | ~30 (48h) | Cell Viability | [11] |

| NALM-19 | B-cell progenitor acute lymphoblastic leukemia | ~30 (48h) | Cell Viability | [11] |

| MOLT-4 | T-cell acute lymphoblastic leukemia | ~30 (48h) | Cell Viability | [11] |

| SUP-B15 | B-cell progenitor acute lymphoblastic leukemia | ~100 (48h) | Cell Viability | [11] |

| REH | B-cell progenitor acute lymphoblastic leukemia | ~100 (48h) | Cell Viability | [11] |

| CCRF-CEM | T-cell acute lymphoblastic leukemia | ~100 (48h) | Cell Viability | [11] |

| HT-29 | Colorectal Cancer | Not specified | Western Blot | [10] |

| U-2 OS | Osteosarcoma | 4 | Cell Cycle Analysis | [10] |

| HeLa | Cervical Cancer | 33 | Chromosomal Fragmentation | [10] |

| A549 | Non-Small Cell Lung Cancer | 20 (in combination studies) | Western Blot | [12] |

| A427 | Non-Small Cell Lung Cancer | Not specified | Western Blot | [12] |

| UM-SCC1 | Head and Neck Squamous Cell Carcinoma | Not specified | Combination Studies | [13] |

| UM-SCC47 | Head and Neck Squamous Cell Carcinoma | Not specified | Combination Studies | [13] |

| SUIT-2 | Pancreatic Cancer | 5-10 (in combination studies) | Apoptosis Assay | [5] |

Experimental Protocols

Cell Viability Assays:

-

Method: Cells were seeded in multi-well plates and treated with increasing concentrations of Prexasertib for specified durations (e.g., 24, 48 hours).[11] Cell viability was assessed using standard methods such as MTT or CellTiter-Glo assays, which measure metabolic activity as an indicator of viable cells.

-

Data Analysis: IC50 values, the concentration of drug required to inhibit cell growth by 50%, were calculated from dose-response curves.[14]

Western Blot Analysis:

-

Objective: To assess the on-target effect of Prexasertib by measuring the phosphorylation status of CHK1 and downstream markers of DNA damage.[2]

-

Protocol:

-

Cell Lysis: Tumor cells were treated with Prexasertib at various concentrations and time points. Whole-cell lysates were prepared using lysis buffers containing protease and phosphatase inhibitors.[1]

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.[1]

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against total CHK1, phospho-CHK1 (S296, S317, S345), γH2AX (a marker of DNA double-strand breaks), and a loading control (e.g., β-actin or GAPDH).[1][2][15]

-

Detection: After incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[12]

-

Apoptosis and Cell Cycle Analysis:

-

Method: To quantify apoptosis, cells treated with Prexasertib were stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry.[11] For cell cycle analysis, cells were fixed, stained with PI, and analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.[14]

In Vivo Studies

Prexasertib has demonstrated significant anti-tumor activity as a single agent and in combination with chemotherapy in various preclinical xenograft models of solid tumors.

Quantitative Data: In Vivo Efficacy of Prexasertib

| Tumor Model | Cancer Type | Treatment | Outcome | Reference |

| Pediatric Sarcoma PDX | Pediatric Sarcoma | Prexasertib Monotherapy | Tumor regression | [3] |

| Malignant Rhabdoid Tumor CDX | Malignant Rhabdoid Tumor | Prexasertib Monotherapy | Complete regression | [3] |

| Desmoplastic Small Round Cell Tumor PDX | Desmoplastic Small Round Cell Tumor | Prexasertib Monotherapy | Complete regression | [3] |

| Rhabdomyosarcoma Models | Rhabdomyosarcoma | Prexasertib Monotherapy | Robust responses | [3] |

| Neuroblastoma, Osteosarcoma, Ewing's Sarcoma Models | Various Pediatric Cancers | Prexasertib + Chemotherapy | Overcame resistance | [3] |

| MDA-MB-231 Orthotopic Xenograft | Triple-Negative Breast Cancer | Prexasertib + Samotolisib | Inhibition of tumor growth | [7][16] |

| TNBC PDX Models | Triple-Negative Breast Cancer | Prexasertib + Samotolisib | Synergistic/additive effects | [7][16] |

| High-Grade Serous Ovarian Cancer PDX | High-Grade Serous Ovarian Cancer | Prexasertib Monotherapy | Antitumor activity | [8] |

| High-Grade Serous Ovarian Cancer PDX | High-Grade Serous Ovarian Cancer | Prexasertib + Olaparib | Synergistic tumor growth inhibition | [8] |

| Neuroblastoma Xenografts | Neuroblastoma | Prexasertib Monotherapy | Tumor regression | [9] |

| HNSCC Xenografts | Head and Neck Squamous Cell Carcinoma | Prexasertib + Cisplatin + Radiation | Significant tumor growth delay | [13] |

Experimental Protocols

Xenograft Tumor Models:

-

Method: Human solid tumor cell lines (cell line-derived xenografts, CDX) or patient-derived tumor tissue (patient-derived xenografts, PDX) were implanted subcutaneously or orthotopically into immunocompromised mice (e.g., SCID or nude mice).[9][13]

-

Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. Prexasertib was administered via various routes, including intravenous or subcutaneous injection, at specified doses and schedules (e.g., 10 mg/kg twice daily for 3 days followed by 4 days of rest).[3][9] In combination studies, Prexasertib was co-administered with other agents like chemotherapy or PARP inhibitors.[3][8]

-

Efficacy Assessment: Tumor volume was measured regularly using calipers. Body weight was monitored as an indicator of toxicity. At the end of the study, tumors were often excised for further analysis, such as Western blotting or immunohistochemistry, to assess pharmacodynamic markers.[13]

Caption: Workflow for preclinical evaluation of Prexasertib in solid tumors.

Conclusion

Early preclinical studies have consistently demonstrated the potential of Prexasertib as a therapeutic agent for a variety of solid tumors. Its mechanism of action, centered on the inhibition of the critical cell cycle checkpoint kinase CHK1, provides a strong rationale for its use in cancers with high levels of replication stress and/or defects in other DNA damage response pathways. The in vitro and in vivo data summarized in this guide highlight its potent anti-tumor activity, both as a monotherapy and in combination with other anti-cancer agents. Further investigation into predictive biomarkers of response and mechanisms of resistance will be crucial for the successful clinical development and application of Prexasertib in the treatment of solid tumors.

References

- 1. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Dose‐finding study of the checkpoint kinase 1 inhibitor, prexasertib, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Evaluation and Phase Ib Study of Prexasertib, a CHK1 Inhibitor, and Samotolisib (LY3023414), a Dual PI3K/mTOR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of Chk1 with Prexasertib Enhances the Anticancer Activity of Ciclopirox in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

Understanding the Ki and IC50 values of Prexasertib for CHK1 and CHK2

For Immediate Release

This technical guide provides an in-depth analysis of the inhibitory activity of Prexasertib (LY2606368), a potent ATP-competitive inhibitor, against its primary targets, Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2). This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of Prexasertib's biochemical profile.

Prexasertib has demonstrated significant potential in oncology by targeting the DNA damage response (DDR) pathway. A clear understanding of its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for CHK1 and CHK2 is crucial for its continued development and application.

Quantitative Inhibitory Activity of Prexasertib

The following table summarizes the key inhibitory values of Prexasertib against CHK1 and CHK2 as determined in cell-free biochemical assays. These values highlight the potent and selective nature of this inhibitor.

| Target Kinase | Parameter | Value (nM) | Assay Type |

| CHK1 | Ki | 0.9 | Cell-free |

| IC50 | < 1 | Cell-free | |

| CHK2 | IC50 | 8 | Cell-free |

Prexasertib is a selective ATP competitor inhibitor of Chk1 and Chk2 with IC50s of 1 nM and 8 nM in cell-free assays, respectively[1]. Another source specifies that Prexasertib is an ATP-competitive CHK1 inhibitor with a Ki value of 0.9 nmol/L and an IC50 for CHK2 of 8 nM in cell-free assays.

CHK1/CHK2 Signaling Pathway in DNA Damage Response

The diagram below illustrates the central role of CHK1 and CHK2 in the DNA damage response pathway. DNA damage, in the form of single-strand breaks (SSBs) or double-strand breaks (DSBs), activates upstream kinases ATR and ATM, respectively. These kinases then phosphorylate and activate CHK1 and CHK2, which in turn regulate downstream effectors like CDC25 phosphatases to induce cell cycle arrest and allow for DNA repair. Prexasertib inhibits CHK1 and CHK2, thereby abrogating this checkpoint and leading to mitotic catastrophe in cancer cells with damaged DNA.

Experimental Protocols

The determination of Ki and IC50 values for Prexasertib against CHK1 and CHK2 is performed using biochemical kinase assays. The following is a representative protocol for a cell-free in vitro kinase assay.

Objective: To determine the concentration of Prexasertib required to inhibit 50% of CHK1 or CHK2 kinase activity (IC50) and to calculate the inhibitor constant (Ki).

Materials:

-

Recombinant human CHK1 or CHK2 enzyme

-

Kinase buffer (e.g., HEPES, MgCl2, DTT)

-

ATP (Adenosine Triphosphate)

-

Peptide or protein substrate specific for CHK1/CHK2 (e.g., a synthetic peptide derived from CDC25)

-

Prexasertib (serial dilutions)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

-

Microplates (e.g., 384-well)

-

Plate reader or scintillation counter

Methodology:

-

Assay Preparation:

-

Prepare serial dilutions of Prexasertib in an appropriate solvent (e.g., DMSO) and then in kinase buffer to achieve the final desired concentrations.

-

Prepare a reaction mixture containing the kinase buffer, the specific substrate, and ATP. The ATP concentration is typically kept at or near the Michaelis-Menten constant (Km) for the specific kinase to accurately determine the IC50 value.

-

-

Enzyme Reaction:

-

Add the recombinant CHK1 or CHK2 enzyme to the wells of the microplate.

-

Add the different concentrations of Prexasertib to the respective wells. Include control wells with no inhibitor (100% activity) and no enzyme (background).

-

Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) during which the kinase phosphorylates the substrate.

-

-

Detection:

-

Stop the reaction (the method depends on the detection system, e.g., adding a stop solution).

-

Measure the kinase activity. The method of detection will vary:

-

Luminescence-based (e.g., ADP-Glo™): The amount of ADP produced is measured, which is proportional to the kinase activity.

-

Fluorescence-based (e.g., Z'-LYTE™): The phosphorylation of a FRET-based peptide substrate is measured.

-

Radiometric: The incorporation of the radiolabeled phosphate from [γ-³²P]ATP into the substrate is quantified using a scintillation counter.

-

-

-

Data Analysis:

-

Subtract the background signal from all measurements.

-

Normalize the data to the control wells (no inhibitor) to determine the percentage of inhibition for each Prexasertib concentration.

-

Plot the percentage of inhibition against the logarithm of the Prexasertib concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the ATP concentration and the Km of ATP for the kinase.

-

Experimental Workflow for IC50 and Ki Determination

The following diagram outlines the logical workflow for determining the IC50 and Ki values of a kinase inhibitor like Prexasertib.

References

Methodological & Application

Prexasertib Mesylate Hydrate: In Vitro Assay Protocols for Cancer Cell Lines

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Prexasertib mesylate hydrate is a potent and selective inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2).[1][2] CHK1 is a critical component of the DNA damage response (DDR) pathway, playing a central role in cell cycle checkpoint control. In response to DNA damage or replication stress, CHK1 is activated, leading to cell cycle arrest to facilitate DNA repair. By inhibiting CHK1, Prexasertib abrogates this checkpoint, forcing cells with damaged DNA to enter mitosis prematurely. This process, known as replication catastrophe, ultimately leads to apoptosis. This targeted mechanism of action makes Prexasertib a promising therapeutic agent for various cancers, particularly those with a high degree of intrinsic replication stress.

These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines. The protocols are intended for researchers, scientists, and drug development professionals working in the field of oncology.

Mechanism of Action: CHK1 Signaling Pathway Inhibition

Prexasertib functions as an ATP-competitive inhibitor of CHK1. In the canonical DNA damage response pathway, Ataxia Telangiectasia and Rad3-related (ATR) and Ataxia Telangiectasia Mutated (ATM) kinases are activated by DNA damage and replication stress. These upstream kinases then phosphorylate and activate CHK1. Activated CHK1, in turn, phosphorylates and inactivates CDC25 phosphatases. This prevents the dephosphorylation and activation of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of mitotic entry, leading to G2/M cell cycle arrest. Prexasertib treatment bypasses this checkpoint by directly inhibiting CHK1, leading to the accumulation of DNA damage and subsequent cell death.

Data Presentation

Table 1: In Vitro Antiproliferative Activity of Prexasertib (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| BV-173 | B-cell progenitor acute lymphoblastic leukemia | 6.33 | [3] |

| NALM-6 | B-cell progenitor acute lymphoblastic leukemia | 30.8 | [3] |

| REH | B-cell progenitor acute lymphoblastic leukemia | 96.7 | [3] |

| HeLa | Cervical Cancer | 37 | [1] |

| U-2 OS | Osteosarcoma | 3 | [1] |

| Calu-6 | Lung Carcinoma | 3 | [1] |

| HT-29 | Colorectal Adenocarcinoma | 10 | [1] |

| NCI-H460 | Non-Small Cell Lung Cancer | 68 | [1] |

| AsPC-1 | Pancreatic Cancer | ~3 | [4] |

Table 2: Effect of Prexasertib on Key Protein Markers

| Protein Marker | Cellular Function | Effect of Prexasertib Treatment | Reference |

| pCHK1 (S296) | CHK1 autophosphorylation and activation | Decreased | [5] |

| pCHK1 (S345) | ATR-mediated CHK1 phosphorylation | Increased | [6] |

| γH2AX (pS139) | DNA double-strand break marker | Increased | [5][7] |

| Cleaved PARP-1 | Apoptosis marker | Increased | [3] |

| Cleaved Caspase-3 | Apoptosis executioner | Increased | [3] |

| Total CHK1/CHK2 | Checkpoint kinases | Decreased | [5] |

Experimental Protocols

Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Prexasertib in cancer cell lines. Three common methods are provided: MTT, and CellTiter-Glo®.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[9] The optimal seeding density should be determined for each cell line.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of Prexasertib in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2,000-10,000 cells/well in 100 µL of complete culture medium.[10]

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Drug Treatment: Prepare serial dilutions of Prexasertib in complete culture medium and add 100 µL to the appropriate wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Assay Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[11][12]

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.[11][12]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[12]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blotting for Pharmacodynamic Markers

This protocol is for the detection of key protein markers modulated by Prexasertib treatment, such as phosphorylated CHK1 (pCHK1) and gamma-H2AX (γH2AX).

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay kit